3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic programs often lose 2-3 steps installing an electrophilic handle onto pyridin-2-amine scaffolds. This compound resolves that by providing the 2-chloroethyl warhead pre-installed on a 3-chloro-5-(trifluoromethyl)pyridine core. It is a ready-to-conjugate intermediate for medicinal chemistry and chemical biology. - Enables single-step N-alkylation or N-arylation library synthesis, bypassing multistep primary amine functionalization. - Aziridinium-forming capacity supports targeted covalent inhibitor (TCI) and PROTAC linker attachment strategies. - Available at ≥95% purity with multi-supplier sourcing, ensuring consistent supply for SAR and scale-up studies.

Molecular Formula C8H7Cl2F3N2
Molecular Weight 259.05 g/mol
CAS No. 1053656-95-3
Cat. No. B1429658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine
CAS1053656-95-3
Molecular FormulaC8H7Cl2F3N2
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)NCCCl)C(F)(F)F
InChIInChI=1S/C8H7Cl2F3N2/c9-1-2-14-7-6(10)3-5(4-15-7)8(11,12)13/h3-4H,1-2H2,(H,14,15)
InChIKeyUPUFGQOMCAKVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine: Physicochemical and Structural Baseline


3-Chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 1053656-95-3) is a halogenated pyridin-2-amine building block characterized by a pyridine core simultaneously substituted with chlorine at the 3-position, a trifluoromethyl group at the 5-position, and a 2-chloroethyl moiety on the exocyclic amine . With a molecular weight of 259.05 g·mol⁻¹ and an experimentally derived logP of approximately 3.4, it occupies a moderately lipophilic chemical space that bridges polar aromatic amines and more hydrophobic drug-like scaffolds [1]. The compound is catalogued primarily as a synthetic intermediate, with documented availability from multiple global chemical suppliers at purities of ≥95%, positioning it as an accessible entry point for medicinal chemistry and agrochemical derivatization programs .

1 Pre-installed chloroethyl handle enables one-step derivatization for medicinal chemistry and agrochemical libraries
2 Moderate lipophilicity and secondary amine profile bridge polar aromatic amines and hydrophobic scaffolds
3 Multi-supplier availability at reported purities supports fragment-growth and lead-optimization workflows

Why Generic Substitution with Simpler Pyridin-2-amines Fails


The combination of three distinct pharmacophoric elements—the electron-withdrawing 5-trifluoromethyl group, the 3-chloro substituent modulating ring electronics, and the 2-chloroethyl handle on the secondary amine—creates a chemical profile that cannot be replicated by the parent 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) or simple N-alkyl pyridin-2-amines. Attempts at generic substitution ignore three critical axes of differentiation: (i) a 0.9–1.6 unit increase in computed logP driven by the chloroethyl chain, which alters solubility and membrane partitioning behavior; (ii) conversion of a primary amine to a secondary amine, reducing hydrogen-bond donor count from two to one and removing a key recognition element for biological targets that require the primary NH₂; and (iii) introduction of a covalent alkylation-competent electrophile absent in the non-chloroethyl analog, enabling downstream conjugation or irreversible target engagement strategies that are mechanistically inaccessible to the simpler amine. These orthogonal differences render class-level interchange scientifically unsound without explicit re-validation.

3-Chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine
The des-chloroethyl analog lacks the lipophilicity shift driven by the chloroethyl chain, which may alter solubility and membrane partitioning behavior
Secondary amine (1 H-bond donor)
Primary amine analogs cannot replicate the reduced hydrogen-bond donor count, a property that may affect target engagement profiles and permeability
Chloroethyl warhead present
Simpler pyridin-2-amines lack the latent electrophilic handle, making covalent conjugation strategies mechanistically inaccessible without re-synthesis

Quantitative Differentiation: A Comparator-Anchored Evidence Guide


Lipophilicity Advantage Over the Des-Chloroethyl Analog

The target compound exhibits a computed logP of 3.405 [1], placing it in an optimal lipophilicity window for passive membrane permeability (logP 1–5 per Lipinski guidelines). In contrast, the des-chloroethyl comparator 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) shows a significantly lower logP of 2.48 [2]. This difference of +0.925 logP units corresponds to an approximately 8.4-fold increase in octanol-water partition coefficient, a magnitude known to shift oral absorption and CNS penetration profiles in lead optimization campaigns.

Lipophilicity advantage
Cross-study comparable
ΔlogP +0.925 (~8.4-fold higher partition)
Supports permeability fine-tuning in ADME optimization
Computed vs. chromatographic logP comparison; confirm experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Reduction via Secondary Amine

The target compound contains a single hydrogen-bond donor (the secondary amine NH) [1], whereas the comparator 3-chloro-5-(trifluoromethyl)pyridin-2-amine possesses two H-bond donors (primary NH₂) . This reduction of one H-bond donor is significant because each additional H-bond donor has been empirically associated with a 10-fold decrease in passive membrane permeability in Caco-2 assays (class-level inference from the Lipinski rule-of-five dataset). Furthermore, the primary amine of the comparator acts as a bidentate hydrogen-bonding motif critical for certain kinase hinge-binding interactions; its alkylation to a secondary amine in the target compound ablates this recognition element, potentially reducing off-target polypharmacology when selectivity for non-kinase targets is desired.

H-bond donor reduction
Class-level inference
ΔHBD = -1 (secondary amine vs. primary amine)
May reduce off-target polypharmacology risk
Permeability advantage inferred from Lipinski dataset; compound-specific data needed
Hydrogen bonding Permeability Target engagement

Covalent Alkylation Capacity from Chloroethyl Warhead

The 2-chloroethyl substituent on the exocyclic amine is a latent electrophile capable of undergoing intramolecular cyclization to form a reactive aziridinium ion, which can subsequently alkylate nucleophilic amino acid residues (e.g., cysteine thiols, histidine imidazoles) [1]. This mechanism is well-precedented in the nitrogen mustard class of alkylating agents and contrasts sharply with the parent 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which lacks any electrophilic alkylation capacity. While direct kinetic data for this specific compound are not publicly available, the chloroethylamine substructure has been characterized in analogous systems: for example, bis(2-chloroethyl)methylamine (HN2) exhibits a hydrolysis half-life of approximately 12 minutes at pH 7.4 and 37°C [2], providing a class-level benchmark for the reactivity expected from this building block. The presence of the electron-withdrawing trifluoromethyl and chlorine substituents on the pyridine ring is predicted to reduce the nucleophilicity of the amine nitrogen, potentially slowing aziridinium formation relative to unsubstituted nitrogen mustards—a tunable feature that may confer a smoother reactivity profile amenable to in vivo applications.

Covalent alkylation capacity
Class-level inference
Aziridinium-competent vs. alkylation-incompetent comparator
Enables targeted covalent inhibitor research workflows
Reactivity inferred from nitrogen mustard class; compound-specific kinetics unavailable
Covalent inhibitors Alkylating agents Chemical biology

Differentiated Physicochemical Profile for Library Design

With a molecular weight of 259.05 g·mol⁻¹ and two chlorine atoms plus three fluorine atoms, the target compound offers a higher halogen count and 31.8% greater molecular weight than 3-chloro-5-(trifluoromethyl)pyridin-2-amine (MW 196.56 g·mol⁻¹, one chlorine, three fluorines) . The additional chlorine atom on the chloroethyl chain introduces a site for halogen bonding interactions (C–Cl···X) that is absent in the comparator. In fragment-based drug discovery, this molecular weight falls within the 'fragment-plus' range (230–300 Da), which is associated with higher hit-to-lead progression rates compared to smaller fragments (<200 Da) due to improved shape complementarity and binding enthalpy [1].

Differentiated scaffold profile
Class-level inference
MW 259.05 g·mol⁻¹; 2 Cl + 3 F (ΔMW +31.8%)
Fragment-plus range supports hit-to-lead progression
Additional chlorine enables halogen bonding exploration
Fragment-based drug discovery Molecular weight Halogen bonding

Synthetic Tractability as a Key Intermediate

While the target compound itself is not an active ingredient, its close structural relative 3-chloro-5-(trifluoromethyl)pyridin-2-amine (des-chloroethyl analog) is a well-documented intermediate in the commercial synthesis of the broad-spectrum fungicide fluazinam [1]. The target compound's 2-chloroethylamine functionality enables N-alkylation reactions that are not accessible to the primary amine analog, providing a direct route to N-substituted derivatives relevant to agrochemical discovery. Suppliers catalog this compound explicitly as a 'building block' for larger molecule synthesis , and the presence of the pre-installed chloroethyl chain eliminates a synthetic step (reductive amination or direct alkylation) that would otherwise require additional optimization of base, solvent, and temperature conditions—a tangible process chemistry advantage.

Synthetic step economy
Supporting evidence
1 synthetic step saved for N-alkylated derivatives
Reduces solvent consumption and unit operations in route scouting
Retrosynthetic analysis; confirmed by supplier catalog descriptions
Agrochemical intermediates Fluazinam Process chemistry

High-Impact Research and Industrial Application Scenarios


Targeted Covalent Inhibitor and PROTAC Warhead Development

The pre-installed 2-chloroethyl warhead on this building block enables medicinal chemistry teams to bypass the synthetic installation of an electrophilic handle, which typically requires 2–3 additional steps when starting from the primary amine analog [1]. The compound's aziridinium-forming capacity (class-level inference from nitrogen mustard chemistry) makes it suitable for direct conjugation to target-recognition motifs in TCI and PROTAC programs. The moderate lipophilicity (logP 3.4) and single H-bond donor profile are compatible with intracellular target engagement, particularly for targets with solvent-exposed cysteine residues [2].

Agrochemical Lead Optimization via N-Alkylated Libraries

Building on the established role of 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a fluazinam intermediate [1], this compound extends the accessible chemical space by providing a pre-functionalized secondary amine for N-aryl or N-alkyl library synthesis. The 31.8% higher molecular weight and additional chlorine atom relative to the primary amine offer access to chemotypes with improved fungicidal target binding, while the trifluoromethyl group maintains metabolic stability in planta. The compound is available from multiple suppliers at ≥95% purity [2], ensuring batch-to-batch consistency for structure-activity relationship (SAR) studies.

CNS Drug Discovery Property Screening

With a logP of 3.405 and a molecular weight of 259 g·mol⁻¹, this compound sits within the favorable range for CNS multiparameter optimization (CNS MPO) scores [1]. The single H-bond donor count (versus two for the primary amine analog) provides a measurable permeability advantage, making it a valuable scaffold for CNS-penetrant probe development. Procurement teams supporting neuroscience programs should evaluate this compound as a fragment-growth starting point where balanced lipophilicity and low H-bond donor count are critical design parameters [2].

Halogen Bonding and Supramolecular Chemistry Research

The compound's two chlorine atoms and three fluorine atoms provide multiple halogen-bond donor sites (C–Cl and C–F) for supramolecular assembly studies [1]. The differentiated halogen pattern compared to the des-chloroethyl analog (one additional Cl) enables systematic investigation of halogen bonding strength as a function of halogen position and electronic environment. This application leverages the quantifiable structural difference (+1 chlorine atom) for fundamental physical organic chemistry research [2].

Application
Selection Property
Validation Focus
Targeted covalent inhibitor and PROTAC warhead development
Pre-installed chloroethyl warhead and moderate lipophilicity
Aziridinium formation kinetics and target cysteine engagement assays
Agrochemical lead optimization via N-alkylated libraries
Secondary amine handle and trifluoromethyl metabolic stability
Fungicidal SAR and in-planta metabolic profiling
CNS drug discovery property screening
Balanced logP (~3.4) and single H-bond donor count
CNS MPO score calculation and P-glycoprotein efflux ratio
Halogen bonding and supramolecular chemistry research
Differentiated halogen pattern (2 Cl + 3 F)
Halogen-bond donor strength and co-crystallization studies
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